molecular formula C16H33O5P B8090476 Ethyl 10-(diethoxyphosphoryl)decanoate

Ethyl 10-(diethoxyphosphoryl)decanoate

Cat. No.: B8090476
M. Wt: 336.40 g/mol
InChI Key: HZENPPLSBHPUFY-UHFFFAOYSA-N
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Description

Contextualization of Organophosphorus Compounds in Modern Chemical Research

Organophosphorus compounds are organic molecules that contain phosphorus. Their definition can be broad, sometimes including any organic compound with a phosphorus substituent, even without a direct phosphorus-carbon (P-C) bond. acs.org These compounds are classified based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) derivatives being the most common. acs.org The diverse applications of organophosphorus compounds stem from their unique chemical properties. They are utilized as pesticides, flame retardants, and have a significant role in organic synthesis. nih.gov For instance, some organophosphorus compounds are highly effective insecticides, while others are crucial reagents in chemical reactions. acs.org

Significance of Phosphonate (B1237965) Esters in Contemporary Organic Synthesis and Materials Science

Phosphonate esters, characterized by the C-PO(OR)₂ group, are a prominent class of organophosphorus compounds. researchgate.net They are widely prepared using the Michaelis-Arbuzov reaction, a key method for forming a phosphorus-carbon bond. researchgate.net In organic synthesis, phosphonate esters are crucial intermediates, most notably in the Horner-Wadsworth-Emmons reaction, which is a widely used method for the stereoselective synthesis of alkenes. nih.gov

In the realm of materials science, phosphonates are recognized for their ability to form stable, self-assembled monolayers on various metal oxide surfaces. nih.gov This property is valuable for modifying surface properties, with applications in areas like corrosion inhibition and the development of biocompatible materials. angelpharmatech.com The strong interaction between the phosphonate group and metal oxides allows for the creation of robust and well-ordered molecular layers. nih.gov

Overview of Long-Chain Alkyl Esters and Their Chemical Functionalization

Long-chain alkyl esters are organic molecules that consist of a long hydrocarbon chain attached to an ester functional group. These compounds are derived from long-chain fatty acids, which can be obtained from renewable resources like vegetable oils. nih.gov The chemical functionalization of these long-chain esters, particularly at the terminus of the alkyl chain (ω-functionalization), is a significant area of research. This process introduces a new functional group at the end of the chain, creating bifunctional molecules with a range of potential applications. orgsyn.org These bifunctional compounds, which are not commonly found in nature, are of high industrial value. nih.gov

Research Rationale and Scope for Ethyl 10-(diethoxyphosphoryl)decanoate Studies

This compound is a bifunctional molecule that combines the features of a long-chain alkyl ester and a phosphonate ester. The rationale for studying this compound lies in its potential to act as a versatile building block in organic synthesis and materials science. The ester group provides one site for chemical modification, while the phosphonate group offers another, enabling the synthesis of more complex molecules and functional materials.

The scope of research on this compound would likely involve its synthesis, characterization, and exploration of its reactivity and potential applications. A probable synthetic route is the Michaelis-Arbuzov reaction between ethyl 10-bromodecanoate and triethyl phosphite (B83602). researchgate.netnih.gov Characterization would involve spectroscopic techniques to confirm its structure. Investigations into its applications could include its use as a reagent in the Horner-Wadsworth-Emmons reaction or as a precursor for creating self-assembled monolayers on metal oxide surfaces. acs.orgnih.gov

Detailed, publicly available research specifically focused on this compound is limited. However, based on the well-established chemistry of its constituent functional groups, its properties and potential applications can be inferred.

Chemical Properties of this compound

While specific, experimentally determined data for this compound is not widely published, its general properties can be estimated based on its structure and the known properties of similar compounds.

PropertyValueSource
CAS Number 1338801-94-7 google.comnih.gov
Molecular Formula C16H33O5P google.com
Molecular Weight 336.40 g/mol google.com
IUPAC Name This compound google.com
Canonical SMILES CCOC(=O)CCCCCCCCCP(=O)(OCC)OCC google.com
InChI Key HZENPPLSBHPUFY-UHFFFAOYSA-N google.com
Purity Typically ≥97% google.com

Properties

IUPAC Name

ethyl 10-diethoxyphosphoryldecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33O5P/c1-4-19-16(17)14-12-10-8-7-9-11-13-15-22(18,20-5-2)21-6-3/h4-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZENPPLSBHPUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCP(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Understanding of Reactions Involving Ethyl 10 Diethoxyphosphoryl Decanoate As a Reagent

Detailed Mechanistic Analysis of Horner-Wadsworth-Emmons Condensations

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, typically with high stereoselectivity. numberanalytics.com The reaction involves the olefination of aldehydes or ketones with a stabilized phosphonate (B1237965) carbanion. nrochemistry.comthieme-connect.com For a reagent like Ethyl 10-(diethoxyphosphoryl)decanoate, the reaction is initiated by the deprotonation of the carbon atom adjacent to the phosphonate group.

The general mechanism proceeds through several key steps:

Deprotonation: A base abstracts a proton from the carbon alpha to the phosphoryl group, generating a nucleophilic phosphonate carbanion. nrochemistry.comwikipedia.org

Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.org This addition is typically the rate-limiting step of the reaction. wikipedia.orgnih.gov

Intermediate Formation: This addition leads to the formation of diastereomeric betaine-like intermediates, which are in equilibrium with cyclic, four-membered oxaphosphetane intermediates. wikipedia.orgresearchgate.net

Elimination: The oxaphosphetane collapses, cleaving the phosphorus-carbon and oxygen-carbon bonds to yield the final alkene product and a water-soluble dialkyl phosphate (B84403) salt, which is easily removed during workup. nih.govalfa-chemistry.com

A significant advantage of the HWE reaction over the classic Wittig reaction is that the phosphonate-stabilized carbanions are generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides. thieme-connect.comwikipedia.org This heightened nucleophilicity allows them to react efficiently even with less reactive carbonyl compounds like ketones. alfa-chemistry.com

The stereochemical outcome of the HWE reaction—whether the (E)- or (Z)-alkene is formed preferentially—is highly dependent on the reaction conditions. researchgate.net The structure of the phosphonate, the nature of the carbonyl compound, the base, counterion, and solvent system all play critical roles. researchgate.net Generally, the HWE reaction favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.org This selectivity arises from the equilibration of the intermediates, which allows the system to proceed through the lower-energy transition state leading to the trans-product. wikipedia.orgacs.org

Several modifications have been developed to control the stereoselectivity:

Still-Gennari Modification: To achieve high (Z)-selectivity, phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) are used in conjunction with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) and a crown ether (e.g., 18-crown-6) in solvents like THF at low temperatures. nrochemistry.com The electron-withdrawing groups accelerate the elimination step, making the initial addition effectively irreversible and kinetically controlled. nrochemistry.com

Masamune-Roush Conditions: For base-sensitive substrates, a milder system of lithium chloride (LiCl) and an amine base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is effective for producing (E)-alkenes. nrochemistry.com

Metal Cations: The choice of metal counterion has a notable effect. Lithium ions are known to enhance (E)-selectivity, likely due to their strong coordination, which favors the formation of a thermodynamically preferred transition state. acs.org

The following table summarizes the influence of various reaction systems on the stereochemical outcome of the HWE reaction.

Condition TypeBase(s)Solvent(s)Typical SelectivityReference(s)
Standard (E-selective)NaH, NaOMe, BuLiTHF, DMEPredominantly (E) alfa-chemistry.comorganic-chemistry.org
Still-Gennari (Z-selective)KHMDS (+ 18-crown-6)THFPredominantly (Z) nrochemistry.com
Masamune-RoushLiCl, DBU or DIPEAMeCN, THFPredominantly (E) nrochemistry.comthieme-connect.comnih.gov
Paterson Conditions(using diisopropyl phosphonates)-High (Z,E) selectivity in specific cases alfa-chemistry.com
Solid Base CatalysisMgLa mixed oxide(various)High (E) researchgate.net

Computational studies, including ab initio calculations, have provided significant insight into the HWE reaction mechanism and the origins of its stereoselectivity. nih.govacs.org The formation of the oxaphosphetane intermediate is consistently identified as the rate-determining step. nrochemistry.comnih.govacs.org

The stereochemical outcome is dictated by the relative energies of the transition states leading to the cis and trans oxaphosphetane intermediates. Calculations show that the transition state leading to the (E)-alkene (trans-TS) is energetically more stable than the one leading to the (Z)-alkene (cis-TS). nih.govacs.org This energy difference, which can be several kcal/mol, is attributed to minimizing steric repulsion in the transition state. acs.org For example, in the reaction of a phosphonate enolate with an aldehyde, the transition state that avoids steric clash between the bulky phosphonate group and the aldehyde's substituent is favored, leading to the (E)-product. organic-chemistry.org

The reversibility of the initial addition step is crucial for achieving high E-selectivity. wikipedia.org When the intermediates can equilibrate, the reaction proceeds under thermodynamic control, favoring the pathway through the lowest energy transition state. researchgate.net In contrast, conditions that make the elimination step very fast (as in the Still-Gennari modification) prevent this equilibration, leading to a kinetically controlled product distribution that reflects the initial addition stereochemistry. nrochemistry.com

Exploration of Diverse Reaction Pathways

The carbanion generated from this compound is stabilized by the adjacent P=O bond, which delocalizes the negative charge. This stabilization makes the phosphonate carbanion less basic but more nucleophilic than a corresponding Wittig ylide. thieme-connect.comwikipedia.org This enhanced nucleophilicity is a key advantage, enabling it to react readily with a wide range of electrophiles, including both aldehydes and more sterically hindered or less reactive ketones. alfa-chemistry.comresearchgate.net The reaction is also highly chemoselective, often differentiating between aldehydes and ketones in the same molecule. researchgate.net

The ethyl ester group at the terminus of the decanoate (B1226879) chain offers a versatile handle for further synthetic transformations. While the phosphonate end of the molecule engages in olefination, the ester end can be independently modified.

Common transformations include:

Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. nih.govwikipedia.org This transformation is often a prelude to other reactions, such as amide bond formation or, critically, intramolecular cyclization.

Transesterification: The ethyl group can be exchanged for other alkyl groups by transesterification. nih.gov This is particularly important in the synthesis of complex natural products. For instance, the ethyl ester can be converted to a more complex ester containing a hydroxyl group, which can then be oxidized to an aldehyde.

Intramolecular HWE Reaction: The bifunctional nature of molecules derived from this compound is powerfully exploited in macrocyclization reactions. clockss.org A common strategy involves hydrolyzing the ester, re-esterifying the resulting carboxylic acid with a long-chain hydroxy-aldehyde, and then subjecting the product to an intramolecular HWE reaction. alfa-chemistry.comnih.gov Under high-dilution conditions, the phosphonate carbanion at one end of the molecule reacts with the aldehyde at the other end, forming a large macrocyclic lactone. nih.govresearchgate.net The stereoselectivity of this cyclization can be controlled using the same principles that govern intermolecular HWE reactions. nih.gov

Catalysis and Reaction Kinetics Studies

While the HWE reaction is often performed with stoichiometric amounts of a strong base, catalytic versions have been developed to improve efficiency and sustainability. researchgate.net Solid bases, such as magnesium-lanthanum mixed oxides, have been shown to effectively catalyze the reaction, avoiding the need for strong soluble bases and simplifying product purification. researchgate.net Phase-transfer catalysts have also been employed to facilitate the reaction in liquid-liquid systems. thieme-connect.comresearchgate.net In some specialized cases, Lewis bases like DBU have been used catalytically, and even transition metals like iridium have been used to promote reductive HWE-type reactions. organic-chemistry.orgresearchgate.net

Metal-Catalyzed and Metal-Influenced Transformations Utilizing Phosphonate Reagents

While direct catalysis where this compound acts as a ligand for a transition metal is not extensively documented, its role as a reagent in metal-influenced reactions is significant. The most prominent of these is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The HWE reaction is a powerful method for the synthesis of alkenes with high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com

The reaction involves the deprotonation of the phosphonate at the carbon alpha to the phosphorus atom, forming a stabilized carbanion. This deprotonation is typically achieved using a strong base, which often contains a metal cation (e.g., NaH, KHMDS, BuLi). organic-chemistry.orgnrochemistry.com The resulting phosphonate carbanion is a potent nucleophile that reacts with aldehydes or ketones. wikipedia.org

The general mechanism of the Horner-Wadsworth-Emmons reaction proceeds through the following key steps:

Deprotonation: A base removes the acidic proton from the carbon adjacent to the phosphonate group, creating a phosphonate carbanion. The choice of base and its corresponding metal counter-ion can influence the reaction's stereoselectivity.

Nucleophilic Addition: The phosphonate carbanion adds to the carbonyl carbon of an aldehyde or ketone, forming a diastereomeric mixture of β-alkoxyphosphonate intermediates. wikipedia.org

Oxaphosphetane Formation: The β-alkoxyphosphonate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane. nrochemistry.comacs.org

Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to yield an alkene and a water-soluble phosphate byproduct. wikipedia.org This elimination step is generally irreversible.

The reactivity and stereoselectivity of the HWE reaction can be tuned by modifying the phosphonate structure and reaction conditions. For instance, using phosphonates with electron-withdrawing groups can accelerate the elimination step and, in some cases, lead to the formation of (Z)-alkenes, as seen in the Still-Gennari modification. nrochemistry.com

Below is a table summarizing the key steps and intermediates in the Horner-Wadsworth-Emmons reaction.

StepDescriptionIntermediate/Transition State
1Deprotonation of the phosphonate esterPhosphonate Carbanion
2Nucleophilic attack on a carbonyl compoundβ-Alkoxyphosphonate
3Intramolecular cyclizationOxaphosphetane
4EliminationAlkene and Phosphate byproduct

This table provides a simplified overview of the Horner-Wadsworth-Emmons reaction pathway.

Other metal-catalyzed reactions involving phosphonates, though not directly employing this compound as a ligand, highlight the versatility of the phosphonate group. For example, copper-catalyzed reactions have been developed for the synthesis of mixed alkyl aryl phosphonates. nih.gov Furthermore, photoredox catalysis has enabled the phosphonylation of alkyl radicals, showcasing modern approaches to forming carbon-phosphorus bonds. acs.org

Kinetic Isotope Effects and Rate-Determining Steps in Phosphonate Reactions

The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step and the nature of the transition state. nih.govfiveable.me A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. fiveable.me

In the context of the Horner-Wadsworth-Emmons reaction, there has been some debate regarding the rate-determining step. Many sources suggest that the initial nucleophilic addition of the phosphonate carbanion to the carbonyl compound is the rate-limiting step. wikipedia.org However, computational studies have indicated that the formation of the oxaphosphetane intermediate from the β-alkoxyphosphonate is the rate-determining step. nrochemistry.comacs.orgnih.gov

A hypothetical KIE study to probe the mechanism of the HWE reaction with this compound could involve the synthesis of an isotopically labeled version of the compound, for example, with deuterium (B1214612) at the carbon alpha to the phosphonate group (ethyl 10-(diethoxyphosphoryl)-10-deuterio-decanoate).

The expected outcomes of such a study are summarized in the table below:

ScenarioRate-Determining StepExpected KIE (kH/kD)Rationale
1Nucleophilic addition of the carbanionkH/kD ≈ 1 (No significant KIE)The C-H bond is already broken before this step during deprotonation.
2Oxaphosphetane formationkH/kD ≈ 1 (No significant KIE)The C-H(D) bond is not directly involved in this cyclization step.
3Deprotonation (if it were the RDS)kH/kD > 1 (Significant primary KIE)The C-H(D) bond is broken in this step.

This table outlines the predicted kinetic isotope effects for different potential rate-determining steps in the Horner-Wadsworth-Emmons reaction involving a deuterated analog of this compound.

Further mechanistic insights could be gained by studying secondary KIEs or by using isotopic labeling in the carbonyl reactant. The principles of KIEs underscore their importance in distinguishing between plausible reaction pathways and refining our understanding of reactions involving phosphonate reagents like this compound. fiveable.menih.gov

Advanced Spectroscopic Characterization and Structural Analysis of Ethyl 10 Diethoxyphosphoryl Decanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For ethyl 10-(diethoxyphosphoryl)decanoate, a combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and chemical environment.

High-Resolution Proton (¹H), Carbon-13 (¹³C), and Phosphorus-31 (³¹P) NMR for Connectivity and Chemical Environment

A detailed analysis of the ¹H, ¹³C, and ³¹P NMR spectra would allow for the unambiguous assignment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl ester, the methylene (B1212753) groups of the decanoate (B1226879) chain, and the ethyl groups of the phosphonate (B1237965).

Ethyl Ester Protons: A triplet at approximately 1.2 ppm corresponding to the methyl group (-CH₃) and a quartet at around 4.1 ppm for the methylene group (-OCH₂-) are anticipated.

Decanoate Chain Protons: The majority of the methylene groups (-CH₂-) in the long alkyl chain would appear as a broad multiplet in the range of 1.2-1.6 ppm. The α-methylene protons to the carbonyl group are expected to be shifted downfield to about 2.3 ppm (a triplet), while the protons on the carbon adjacent to the phosphorus atom would also be downfield, likely appearing as a multiplet around 1.7-1.9 ppm, showing coupling to the phosphorus atom.

Diethyl Phosphonate Protons: The methyl protons of the ethoxy groups on the phosphorus atom would likely resonate as a triplet around 1.3 ppm, and the methylene protons would appear as a multiplet around 4.0 ppm, with additional coupling to the ³¹P nucleus.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide a count of the unique carbon environments.

Ester Group Carbons: The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 170-175 ppm. The O-CH₂ carbon of the ethyl group would be found around 60 ppm, and the methyl carbon around 14 ppm.

Decanoate Chain Carbons: The long-chain methylene carbons would produce a series of signals between 22 and 35 ppm. The carbon alpha to the carbonyl group would be at approximately 34 ppm, and the carbon attached to the phosphorus atom would be significantly influenced by the phosphorus, appearing at a distinct chemical shift, likely around 25-30 ppm with a visible C-P coupling constant.

Phosphonate Group Carbons: The carbons of the ethoxy groups attached to the phosphorus would appear at approximately 62 ppm (O-CH₂) and 16 ppm (CH₃), both showing coupling to the phosphorus atom.

³¹P NMR Spectroscopy: The phosphorus-31 NMR spectrum is a key diagnostic tool for this molecule and would show a single resonance for the phosphonate group. The chemical shift is expected to be in the typical range for alkyl phosphonates, approximately +25 to +35 ppm (relative to 85% H₃PO₄).

Interactive Data Table: Predicted ¹H, ¹³C, and ³¹P NMR Chemical Shifts

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Predicted ³¹P Shift (ppm)
Ester -OCH₂ CH₃~4.1 (q)~60-
Ester -OCH₂CH₃ ~1.2 (t)~14-
C =O-~173-
CH₂ -C=O~2.3 (t)~34-
-(CH₂ )₇-~1.2-1.6 (m)~22-35-
CH₂ -P~1.7-1.9 (m)~28 (d)-
P=O--~+30
P-OCH₂ CH₃~4.0 (m)~62 (d)-
P-OCH₂CH₃ ~1.3 (t)~16 (d)-

Note: (q) = quartet, (t) = triplet, (m) = multiplet, (d) = doublet (due to P-C coupling). These are estimated values and actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

To confirm the assignments from one-dimensional NMR and to piece together the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. For instance, it would show a correlation between the ethyl ester's -CH₂- and -CH₃ protons, and trace the connectivity of the protons along the decanoate backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the ¹³C signals based on the already assigned ¹H signals.

Dynamic NMR Studies for Conformational Analysis

The long, flexible alkyl chain of this compound can adopt numerous conformations in solution. Dynamic NMR studies, which involve acquiring NMR spectra at different temperatures, can provide insights into the conformational preferences and the energy barriers between different conformers. By analyzing changes in chemical shifts and coupling constants with temperature, it is possible to deduce information about the rotational freedom around the various C-C bonds and the C-P bond.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Analysis of Phosphoryl (P=O) and Ester Carbonyl (C=O) Stretching Frequencies

The most prominent features in the vibrational spectra of this compound would be the stretching vibrations of the phosphoryl (P=O) and ester carbonyl (C=O) groups.

Ester C=O Stretch: A strong absorption band in the FT-IR spectrum is expected in the region of 1735-1750 cm⁻¹. The exact position can be influenced by the molecular environment.

Phosphoryl P=O Stretch: The P=O stretching vibration typically gives rise to a strong absorption in the FT-IR spectrum between 1250 and 1270 cm⁻¹. This band is a hallmark of the phosphonate group.

Other Vibrations: The spectra would also show C-H stretching vibrations from the alkyl chains and ethyl groups around 2850-3000 cm⁻¹, and C-O stretching vibrations for the ester and phosphonate groups in the fingerprint region (1000-1300 cm⁻¹).

Interactive Data Table: Predicted Vibrational Frequencies

Functional GroupVibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted FT-Raman Intensity
EsterC=O Stretch1735 - 1750 (Strong)Weak
PhosphonateP=O Stretch1250 - 1270 (Strong)Moderate
Alkyl ChainC-H Stretch2850 - 3000 (Strong)Strong
Ester/PhosphonateC-O Stretch1000 - 1300 (Moderate-Strong)Weak-Moderate

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern.

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺, which would confirm the molecular weight of 336.41 g/mol .

Fragmentation Pattern: With a higher energy ionization method like Electron Ionization (EI), the molecule would fragment in a predictable manner. Key fragmentation pathways would likely include:

McLafferty Rearrangement: A characteristic fragmentation of esters, leading to the loss of an alkene (ethene from the ethyl ester).

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl and phosphoryl groups.

Loss of Ethoxy Groups: Fragmentation of the diethyl phosphonate moiety with the loss of ethoxy radicals.

Cleavage of the Alkyl Chain: Fragmentation along the long carbon chain, producing a series of peaks separated by 14 Da (corresponding to CH₂ units).

Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound. Both Electrospray Ionization (ESI) and Electron Ionization (EI) are common methods for generating ions for mass spectrometric analysis, each providing unique and complementary information.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.gov This is particularly useful for confirming the molecular weight of the analyte. For this compound (molar mass: 352.42 g/mol ), the ESI-MS spectrum in positive ion mode is expected to show a prominent peak at m/z 353.43, corresponding to the [M+H]⁺ ion. Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 375.41, may also be observed depending on the solvent system used. The high polarity of the phosphonate group makes this compound amenable to ESI analysis.

Electron Ionization (EI-MS): In contrast to ESI, EI is a hard ionization technique that bombards the molecule with high-energy electrons (typically 70 eV), leading to extensive fragmentation. researchgate.net This fragmentation provides a detailed "fingerprint" of the molecule, offering valuable structural information. While the molecular ion peak [M]⁺˙ at m/z 352 may be observed, it is often of low intensity for long-chain aliphatic esters and phosphonates due to the ease of fragmentation.

The EI mass spectrum of this compound is predicted to be characterized by a series of fragment ions resulting from cleavages at various points along the molecule. Key fragmentation patterns for long-chain esters and phosphonates include:

Cleavage of the ester group: Loss of the ethoxy group (-OC₂H₅) would result in a fragment at m/z 307. A peak corresponding to the ethoxycarbonyl group [COOC₂H₅]⁺ may also be seen at m/z 73.

McLafferty rearrangement: This is a characteristic fragmentation for esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of an alkene. For this compound, this would lead to a prominent ion.

Cleavage of the phosphonate group: The P-C bond can cleave, leading to fragments corresponding to the phosphonate headgroup and the alkyl chain. Cleavage of the P-O bonds within the phosphonate group is also common, resulting in the loss of ethoxy groups.

A proposed table of major expected ions in the EI-MS of this compound is presented below.

m/z (predicted) Proposed Fragment Identity Fragmentation Pathway
352[M]⁺˙Molecular Ion
323[M - C₂H₅]⁺Loss of an ethyl group from the phosphonate moiety
307[M - OC₂H₅]⁺Loss of the ethoxy group from the ester moiety
279[M - C₂H₅O - C₂H₄]⁺Loss of an ethoxy group and ethylene (B1197577) from the phosphonate
137[P(O)(OC₂H₅)₂]⁺Diethoxyphosphoryl cation
109[P(O)(OH)(OC₂H₅)]⁺Product of rearrangement and loss of ethylene
88[CH₂(CH₂)₇COOC₂H₅]⁺ from McLafferty Rearrangement of a larger fragmentMcLafferty-type rearrangement within the decanoate chain
45[C₂H₅O]⁺Ethoxy cation

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragment Pathways

Tandem mass spectrometry (MS/MS) provides deeper insight into the structure of a molecule by isolating a specific ion (the precursor ion) and inducing its fragmentation to produce a spectrum of product ions. This technique is invaluable for confirming proposed fragmentation pathways and for distinguishing between isomers.

For this compound, an MS/MS experiment would typically involve isolating the [M+H]⁺ ion (m/z 353) generated by ESI and subjecting it to collision-induced dissociation (CID). The resulting product ion spectrum would reveal the primary fragmentation pathways. Based on studies of similar organophosphorus compounds, the following fragmentations are anticipated: nih.gov

Neutral loss of ethylene (28 Da): The diethyl phosphonate moiety is known to readily lose ethylene molecules. A series of losses would be expected, leading to ions at m/z 325, 297, etc.

Neutral loss of ethanol (B145695) (46 Da): Loss of an ethanol molecule from the protonated phosphonate group is another common pathway.

Cleavage of the P-C bond: This would lead to the formation of an ion corresponding to the protonated diethoxyphosphine oxide at m/z 139 and an ion representing the decanoate chain.

Cleavage at the ester group: Fragmentation of the ester can lead to the loss of ethanol or the entire ethoxycarbonyl group.

A proposed MS/MS fragmentation pathway for the [M+H]⁺ ion of this compound is outlined in the table below.

Precursor Ion (m/z) Product Ion (m/z) (predicted) Neutral Loss (Da) Proposed Fragmentation
35332528Loss of ethylene from a diethoxyphosphoryl group
35330746Loss of ethanol from the ester group
35327974Loss of ethyl formate (B1220265) from the ester group
353139214Cleavage of the C-P bond, yielding protonated diethoxyphosphine oxide
32529728Subsequent loss of a second ethylene molecule

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

For a long-chain, flexible molecule like this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging. Such molecules often tend to be oils or amorphous solids at room temperature. However, if a suitable crystal could be grown, X-ray analysis would provide invaluable information about the packing of the molecules in the crystal lattice and the conformation of the long alkyl chain and the phosphonate group. As of the latest literature search, there is no publicly available crystal structure for this compound.

Computational and Theoretical Chemistry Investigations of Ethyl 10 Diethoxyphosphoryl Decanoate

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a powerful balance between accuracy and computational cost for studying the electronic properties of molecules. A theoretical investigation of Ethyl 10-(diethoxyphosphoryl)decanoate would invariably begin with DFT calculations to elucidate its fundamental chemical characteristics.

Geometry Optimization and Conformational Landscapes

The first step in a DFT study involves determining the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. For a flexible molecule like this compound, with its long alkyl chain and rotatable ester and phosphonate (B1237965) groups, a simple optimization is insufficient. A thorough exploration of its conformational landscape would be necessary. This involves identifying multiple low-energy conformers that could co-exist at room temperature. Such an analysis would reveal the preferred spatial arrangements of the molecule, which are crucial for understanding its interactions and reactivity.

Calculation of Spectroscopic Parameters (NMR, IR, Raman) and Correlation with Experimental Data

Once the stable conformers are identified, DFT can be used to predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ³¹P), Infrared (IR) vibrational frequencies, and Raman scattering activities would be performed. These calculated spectra, when compared with experimentally obtained data, serve as a crucial validation of the computational model. A strong correlation between theoretical and experimental spectra would provide confidence in the accuracy of the calculated geometric and electronic structures.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis for Reactive Sites

To understand the reactivity of this compound, two key analyses are performed: Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analysis.

The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. It identifies regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, colored in shades of blue). This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack.

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. The spatial distribution of these orbitals highlights the specific atoms or functional groups involved in chemical reactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations are employed to study its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, interactions with other molecules, and bulk properties.

Solvent Effects and Solvation Dynamics

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are instrumental in studying solvent effects. By simulating this compound in a box of explicit solvent molecules (e.g., water, ethanol), one can analyze the structure of the solvation shell around the molecule and the dynamics of solvent-solute interactions. This is crucial for understanding its solubility and how the solvent might mediate its reactivity.

Self-Assembly Tendencies and Aggregation Behavior

Phosphonate-containing molecules are known for their potential to self-assemble on surfaces or to form aggregates in solution. MD simulations can be used to investigate the self-assembly tendencies of this compound. By simulating multiple molecules together, it is possible to observe whether they spontaneously form ordered structures, such as micelles or bilayers. These simulations would provide valuable information on the intermolecular forces driving such aggregation and the resulting structures, which could have implications for its application in materials science.

Reaction Pathway and Transition State Analysis for Phosphonate-Mediated Processes

The reactivity of phosphonates, including this compound, is often centered around the phosphorus atom. Computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating the mechanisms of reactions involving these compounds, such as hydrolysis, which is a key process in their environmental and biological interactions.

Reaction pathway analysis for phosphonate-mediated processes typically investigates the energetic landscape connecting reactants to products. This involves locating and characterizing stationary points, namely minima (reactants, intermediates, and products) and first-order saddle points (transition states). The transition state represents the highest energy barrier along the reaction coordinate and is crucial for determining the reaction kinetics.

For the hydrolysis of phosphonate esters, mechanistic studies often point to a concerted mechanism where bond formation (with the nucleophile, e.g., water or hydroxide) and bond fission (of the leaving group) occur within the same rate-limiting step. nih.gov Computational models of these reactions focus on the geometry and energetics of the transition state.

Key findings from theoretical studies on analogous systems include:

Transition State Geometry: The transition state for the hydrolysis of phosphonate esters typically features a pentacoordinate phosphorus center. The geometry is often described as a trigonal bipyramidal structure.

Charge Distribution: There is significant charge development on the nucleophile and the leaving group in the transition state. For instance, in the base-catalyzed hydrolysis of aryl methylphosphonate (B1257008) esters coordinated to a dinuclear cobalt(III) center, a significant negative charge develops on the phenolic oxygen of the leaving group at the transition state. nih.gov

Kinetic Isotope Effects (KIEs): Theoretical calculations of KIEs can provide strong evidence for a particular mechanism. For example, a combination of a normal KIE at the nucleophilic atom and a significant normal KIE at the leaving group supports a concerted mechanism with substantial bond formation and fission in the transition state. nih.gov Studies on model systems show that the transition state for the hydrolysis of a phosphonate ester can be similar to that of a phosphate (B84403) monoester when bound to a dinuclear metal center. nih.gov

Phosphonates are recognized as stable mimics of the tetrahedral transition states found in reactions like the hydrolysis of dipeptides by proteases or the hydrolysis of phosphate esters. researchgate.netresearchgate.net This property is harnessed in the design of transition-state analogue inhibitors, where the phosphonate group mimics the high-energy intermediate of an enzymatic reaction. researchgate.net

Table 1: Representative Transition State Properties for Phosphonate Hydrolysis (Hypothetical Data Based on Literature) This table presents hypothetical yet representative data for the transition state of a generic phosphonate ester hydrolysis, based on findings for similar compounds in the literature.

PropertyValueDescription
P-O(nucleophile) bond length~2.2 ÅThe bond being formed with the incoming nucleophile is elongated compared to a stable P-O bond.
P-O(leaving group) bond length~2.0 ÅThe bond being broken is stretched relative to its length in the reactant molecule.
O-P-O angle~175°The angle between the incoming nucleophile and the leaving group approaches linearity in a trigonal bipyramidal geometry.
Charge on leaving group oxygen-0.7 to -0.9 eSignificant negative charge accumulates on the leaving group oxygen, indicating substantial bond cleavage.
Activation Energy (Ea)15-25 kcal/molA typical range for the energy barrier of hydrolysis, highly dependent on the specific substrate and conditions (e.g., catalysis).

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

QSPR and QSAR models are statistical tools that correlate the chemical structure of compounds with their physicochemical properties or biological activities, respectively. For derivatives of this compound, where the long alkyl chain might be modified or the ester groups altered, these models can predict various endpoints without the need for extensive experimental testing.

The general approach involves calculating a set of numerical parameters, known as molecular descriptors, for each compound in a series. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties. A mathematical model is then developed to link these descriptors to an observed property or activity.

QSPR Modeling:

QSPR studies on organophosphorus esters could be used to predict properties like boiling point, solubility, or retention time in chromatography. researchgate.net For a series of derivatives of this compound, descriptors could include:

Topological descriptors: Wiener index, Randić connectivity index.

Physicochemical descriptors: LogP (lipophilicity), molar refractivity, polarizability.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

A study on the toxicity of phosphonate derivatives used a multiple linear regression model that predicted the median lethal dose (LD50) based on the molecule's volume (V), the charge of the most electronegative atom (q), and the energy of the highest occupied molecular orbital (EHOMO). researchgate.net This model demonstrated good predictive power, with a coefficient of determination (R²) of 82.71%. researchgate.net

QSAR Modeling:

QSAR is extensively used to predict the biological activity of phosphonates, which are known for applications such as enzyme inhibition. nih.govnih.gov For example, QSAR models have been successfully developed for phosphonate derivatives as inhibitors of human farnesyl pyrophosphate synthase (hFPPS), a target for treating bone diseases. nih.govthieme-connect.com In one such study, optimal descriptors derived from graph theory and SMILES notations were used to build a robust model with high predictive ability (R² = 0.9304, Q² = 0.9061). nih.gov

The development of QSAR models often involves:

Data Set Preparation: A diverse set of phosphonate derivatives with known activities is compiled.

Descriptor Calculation: A wide range of 2D and/or 3D descriptors are calculated for each molecule. acs.org

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to create the correlation model. nih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. thieme-connect.com

These models can identify key structural features that promote or diminish biological activity, guiding the design of new, more potent derivatives. For instance, QSAR studies have highlighted the importance of polarity and topology in the interaction of phosphonates with the main protease of COVID-19. nih.gov

Table 2: Examples of QSAR/QSPR Models for Phosphonate Derivatives This table summarizes findings from various studies on phosphonate derivatives, illustrating the application of QSAR/QSPR modeling.

Modeled Property/ActivityKey Descriptors UsedStatistical MethodModel Performance (R²)Reference
Toxicity (log10(LD50))Molecular Volume (V), Charge on most electronegative atom (q), HOMO Energy (EHOMO)Multiple Linear Regression (MLR)0.8271 researchgate.net
hFPPS Inhibition (pIC50)Hybrid optimal descriptors from graph (HFG) and SMILES notationsMonte Carlo Method / Balance of Correlation0.9304 nih.gov
COVID-19 Mpro Binding EnergyEnergy gap (LUMO-HOMO), Chemical Softness (S), Polarity, TopologyGenetic Algorithm - Stepwise MLRNot specified, but parameters were identified as important nih.gov
Boiling Point of AlcoholsSchulz's index, Randić's connectivity index, Wiener's number, Surface area, VolumeNot specifiedNot specified, but descriptors were shown to be relevant researchgate.net

Synthesis and Characterization of Advanced Derivatives and Analogs of Ethyl 10 Diethoxyphosphoryl Decanoate

Structural Modifications of the Decanoate (B1226879) Alkyl Chain

Modifications to the ten-carbon alkyl chain of ethyl 10-(diethoxyphosphoryl)decanoate can significantly influence its physicochemical properties, such as hydrophobicity, flexibility, and potential for intermolecular interactions.

The length of the alkyl chain connecting the phosphonate (B1237965) and ester functionalities can be systematically varied to produce a homologous series of ω-phosphono fatty acid esters. This is typically achieved by starting with different ω-haloalkanoates, which are then subjected to the Michaelis-Arbuzov reaction with a trialkyl phosphite (B83602). For instance, reacting ethyl 6-bromohexanoate (B1238239) or ethyl 12-bromododecanoate with triethyl phosphite would yield the corresponding shorter and longer chain analogs of this compound, respectively. Such variations in chain length have been shown to affect the self-assembly properties and the metal-ion binding affinities of related phosphonate-containing molecules. acs.org

The introduction of unsaturation, such as double or triple bonds, into the alkyl chain can impart conformational rigidity and provide handles for further chemical modification. The synthesis of unsaturated alkyl phosphonates can be achieved through several routes. frontiersin.org One common method involves the Wittig or Horner-Wadsworth-Emmons reaction, where a phosphonate-containing aldehyde or ketone reacts with a suitable ylide. wikipedia.orgacs.org Alternatively, an unsaturated alkyl halide can be used as a substrate in the Michaelis-Arbuzov reaction. youtube.com For example, the reaction of an ω-alkenyl bromide with triethyl phosphite can yield an unsaturated phosphonate ester. The presence of unsaturation can influence the biological activity and metabolic stability of the molecule. nih.gov

Table 1: Examples of Alkyl Chain Modifications

Modification Synthetic Strategy Potential Impact
Chain Length VariationMichaelis-Arbuzov reaction with various ω-haloalkanoatesAlters hydrophobicity and self-assembly properties
Introduction of UnsaturationHorner-Wadsworth-Emmons reaction or Michaelis-Arbuzov with unsaturated halidesIncreases rigidity, provides sites for further functionalization

Introducing functional groups at the terminus of the alkyl chain, opposite the phosphonate group, can dramatically alter the molecule's properties and allow for its conjugation to other molecules. For example, the ester group of this compound can be hydrolyzed to a carboxylic acid, which can then be coupled to amines, alcohols, or other nucleophiles using standard peptide coupling chemistry.

Another approach involves starting with a bifunctional alkyl halide that contains a protected functional group. For instance, an ω-bromoalkanol with a protected hydroxyl group can be used in the Michaelis-Arbuzov reaction. Subsequent deprotection would yield a hydroxy-terminated alkyl phosphonate. This terminal hydroxyl group could then be further modified, for example, by oxidation to an aldehyde or conversion to an azide (B81097) or alkyne for use in "click chemistry" reactions.

Modifications to the Phosphonate Ester Groups

The diethyl phosphonate moiety is a key functional group that can be modified to alter the compound's reactivity, solubility, and interaction with biological systems.

While this compound is a diethyl phosphonate, it is possible to synthesize analogs with different alkyl ester groups (e.g., dimethyl, dipropyl). nih.gov This is typically achieved by using the corresponding trialkyl phosphite in the Michaelis-Arbuzov reaction. The synthesis of mixed phosphonate esters, containing two different alkyl groups, can be more challenging and often requires multi-step procedures. nih.govresearchgate.net

The reactivity of dialkyl phosphonates is characterized by the susceptibility of the phosphorus center to nucleophilic attack. rsc.org The nature of the alkyl groups can influence this reactivity, with bulkier groups potentially sterically hindering the approach of a nucleophile. nih.gov

Monoalkyl phosphonates can be prepared by the selective hydrolysis of one of the ester groups of a dialkyl phosphonate. youtube.com This can often be achieved under controlled basic conditions. nih.gov Monoalkyl phosphonates are acidic and exist as anions at physiological pH, which can significantly alter their solubility and biological properties compared to the neutral dialkyl esters.

Table 2: Reactivity of Phosphonate Esters

Phosphonate Type Key Reactive Feature Typical Reactions
Dialkyl PhosphonateElectrophilic phosphorus centerHydrolysis, transesterification, conversion to phosphonamides
Monoalkyl PhosphonateAcidic proton, nucleophilic oxygenSalt formation, further esterification

The complete hydrolysis of the diethyl ester groups of this compound yields the corresponding phosphonic acid. This transformation is commonly achieved by refluxing with concentrated hydrochloric acid or by using reagents like bromotrimethylsilane (B50905) followed by methanolysis. nih.govresearchgate.netresearchgate.net Phosphonic acids are strong acids and are typically deprotonated at neutral pH, making them highly water-soluble. researchgate.net They are also excellent ligands for metal ions. rsc.org

Phosphonamide derivatives can be synthesized from dialkyl phosphonates. mdpi.com One method involves the conversion of the dialkyl phosphonate to a more reactive intermediate, such as a phosphonochloridate, which then reacts with an amine. acs.org Alternatively, some methods allow for the direct conversion of dialkyl phosphonates to phosphonamidates. nih.gov The introduction of an amide bond can introduce new hydrogen bonding capabilities and alter the molecule's conformational preferences.

Preparation of Hybrid Molecules Incorporating Other Organic Functionalities

The chemical scaffold of this compound can be used as a platform to construct more complex, hybrid molecules that combine the properties of the phosphonate with other organic functionalities. academie-sciences.fr This can lead to materials with novel properties for applications in materials science and medicinal chemistry. rsc.orgstmarytx.edu

One strategy involves the use of bifunctional starting materials in the synthesis. For example, a molecule containing both a phosphonate group and a reactive group for cross-coupling reactions (e.g., a boronic acid or an alkyne) can be prepared. nih.gov This allows for the palladium-catalyzed coupling to other organic fragments, leading to a wide array of hybrid structures.

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, is another powerful tool for creating hybrid molecules. An azide- or alkyne-functionalized derivative of this compound can be synthesized and then readily coupled to a complementary-functionalized molecule, such as a peptide, a sugar, or a fluorescent dye.

The synthesis of such hybrid molecules often requires careful planning of the synthetic route to ensure compatibility of the various functional groups and reaction conditions. The characterization of these complex molecules relies heavily on a combination of spectroscopic techniques, including NMR, mass spectrometry, and IR spectroscopy.

Polymerizable Derivatives and Monomers Containing the Phosphonate Moiety

The incorporation of phosphonate functionalities into polymer structures is a rapidly advancing field, driven by the desire to create materials with enhanced properties such as flame retardancy, adhesion, and biocompatibility. The long alkyl chain of this compound provides a versatile scaffold for the design of novel polymerizable monomers. By introducing a polymerizable group, this compound can be transformed into a monomer capable of participating in various polymerization reactions, leading to the formation of polymers with pendant phosphonate groups.

The general strategy to render this compound polymerizable involves the chemical modification of the ethyl ester functionality to introduce a reactive moiety, such as a vinyl, acryloyl, or methacryloyl group. This transformation typically requires a two-step synthetic sequence: first, the reduction of the ester to a primary alcohol, followed by the esterification or etherification of the resulting hydroxyl group with a polymerizable precursor.

Synthesis of 10-(Diethoxyphosphoryl)decan-1-ol: A Key Intermediate

The initial step in the synthesis of polymerizable derivatives is the selective reduction of the ethyl ester group of this compound to a primary alcohol. This transformation yields the key intermediate, 10-(diethoxyphosphoryl)decan-1-ol. A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this conversion, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters. libretexts.org The reaction is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the reaction of the highly reactive LiAlH₄ with moisture.

The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then rapidly reduced by another equivalent of hydride to the corresponding primary alcohol. Careful control of the reaction conditions, including temperature and stoichiometry, is crucial to ensure the complete reduction of the ester without affecting the diethoxyphosphoryl group.

Table 1: Synthesis of 10-(Diethoxyphosphoryl)decan-1-ol

Precursor Reagent Solvent Reaction Conditions Product Yield

Synthesis of Methacrylate (B99206) and Acrylate (B77674) Monomers

With the key intermediate, 10-(diethoxyphosphoryl)decan-1-ol, in hand, a polymerizable group can be introduced through several methods. One common approach is the synthesis of methacrylate or acrylate esters.

Esterification with Acryloyl Chloride

The reaction of 10-(diethoxyphosphoryl)decan-1-ol with acryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine, yields the corresponding acrylate monomer. The base serves to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product. This reaction is typically performed in an aprotic solvent like dichloromethane (B109758) at low temperatures to minimize side reactions.

Urethane (B1682113) Linkage Formation with Isocyanatoethyl Methacrylate

An alternative and often more efficient method for introducing a methacrylate group is through the formation of a urethane linkage. The reaction of 10-(diethoxyphosphoryl)decan-1-ol with 2-isocyanatoethyl methacrylate (IEM) provides a monomer with a urethane bond connecting the long alkyl chain to the polymerizable methacrylate moiety. nih.govnih.gov This reaction is often catalyzed by organotin compounds, such as dibutyltin (B87310) dilaurate, and proceeds with high yield and selectivity. nih.gov The resulting urethane-methacrylate monomer can exhibit improved thermal and mechanical properties in the final polymer.

Table 2: Synthesis of Polymerizable Monomers from 10-(Diethoxyphosphoryl)decan-1-ol

Precursor Reagent Catalyst/Base Solvent Product
10-(Diethoxyphosphoryl)decan-1-ol Acryloyl Chloride Triethylamine Dichloromethane 10-(Diethoxyphosphoryl)decyl acrylate

Characterization of Monomers

The synthesized monomers are characterized using a variety of spectroscopic techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for verifying the successful incorporation of the polymerizable group and the integrity of the phosphonate moiety. The appearance of characteristic signals for the vinyl or methacrylate protons and carbons, as well as the urethane linkage, provides definitive evidence of the desired product.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups in the monomer. The presence of characteristic absorption bands for the C=C double bond of the polymerizable group, the C=O of the ester or urethane, and the P=O of the phosphonate confirms the successful synthesis.

Table 3: Representative Characterization Data for a Urethane-Methacrylate Monomer

Technique Key Signals/Bands
¹H NMR (CDCl₃, δ ppm) ~6.1 and ~5.6 (vinyl protons of methacrylate), ~4.2 (methylene of urethane), ~3.9-4.1 (methylene of phosphonate), ~1.2-1.8 (alkyl chain protons)
¹³C NMR (CDCl₃, δ ppm) ~167 (carbonyl of methacrylate), ~156 (carbonyl of urethane), ~136 (quaternary carbon of methacrylate), ~126 (vinyl carbon of methacrylate), ~60-65 (methylene carbons adjacent to oxygen and phosphorus)
³¹P NMR (CDCl₃, δ ppm) ~30-32 (characteristic of alkyl phosphonates)

The development of these polymerizable derivatives of this compound opens up new avenues for the creation of functional polymers with tailored properties. The long, flexible alkyl chain spacer between the polymer backbone and the phosphonate group can impart unique characteristics to the resulting materials, influencing their solubility, thermal behavior, and interaction with other substances.

Advanced Applications in Materials Science and Polymer Chemistry

Role as Functional Additives in Polymer Systems

The incorporation of additives into polymer systems is a fundamental strategy for enhancing material properties. Ethyl 10-(diethoxyphosphoryl)decanoate, by virtue of its constituent functional groups—the phosphonate (B1237965) and the long-chain ester—can serve as a multifunctional additive, primarily to improve flame retardancy, plasticization, and stability.

Enhancing Flame Retardancy in Polymeric Materials Through Phosphonate Incorporation

Phosphorus-based flame retardants (PFRs) are widely considered effective alternatives to halogenated compounds due to their lower environmental impact. mdpi.comrsc.org The flame retardant capability of a compound like this compound stems from its diethoxyphosphoryl group. When a polymer containing this phosphonate is exposed to high temperatures during combustion, it can act through two primary mechanisms:

Condensed Phase Action : The phosphonate group can decompose to form phosphoric acid. This acts as a catalyst for dehydration and cross-linking of the polymer chains, leading to the formation of a stable, insulating layer of char on the material's surface. rsc.orgnih.govresearchgate.net This char layer shields the underlying polymer from heat and oxygen, preventing the release of flammable volatile gases. researchgate.net

Gas Phase Action : Volatile phosphorus-containing species, such as PO• radicals, can be released into the gas phase. rsc.orgnih.gov These radicals interfere with the combustion chain reaction by scavenging highly reactive H• and OH• radicals, effectively quenching the flame. rsc.org

The chemical incorporation of the phosphonate moiety into the polymer backbone or as a pendant group is often more effective than simply blending it as an additive, as this prevents migration and ensures its permanent presence. rsc.org The long alkyl chain of this compound can enhance its compatibility with non-polar polymer matrices, leading to better dispersion and more efficient flame retardant action.

Table 1: Illustrative Flame Retardancy Performance of Polymers with Phosphorus-Based Additives This table presents representative data from studies on phosphorus-containing flame retardants to illustrate their typical effects.

Polymer SystemPhosphorus Content (wt%)Limiting Oxygen Index (LOI) (%)Peak Heat Release Rate (pHRR) (kW/m²)Reference
Low-Density Polyethylene (LDPE)017.51250 rsc.org
LDPE + 1% PE-PO(OR)₂~0.1 (calculated)>20.0<900 rsc.org
Epoxy Resin022.01100
Epoxy Resin + P-additive1.529.0550

Plasticizing and Stabilizing Effects in Polymeric Systems

The "ethyl decanoate" portion of the molecule imparts plasticizing properties. Plasticizers are additives that increase the flexibility and processability of a material by reducing the intermolecular forces between polymer chains. The long, flexible C10 alkyl chain of this compound can insert itself between rigid polymer chains, such as those of poly(vinyl chloride) (PVC), increasing the free volume and lowering the glass transition temperature (Tg). hallstarindustrial.commdpi.com

This "internal lubrication" allows the polymer chains to move more freely, transforming a rigid material into a more pliable one. acs.org Long-chain fatty acid esters are known to act as effective internal plasticizers, reducing the need for external plasticizing agents that can migrate out of the material over time. acs.orgaalto.fi

Furthermore, the phosphonate group can contribute to the thermal stability of the polymer. In materials like PVC, which can degrade at high temperatures by releasing hydrochloric acid (HCl), the epoxy groups often found in co-stabilizers can scavenge HCl. mdpi.com Similarly, the phosphonate ester can interact with the polymer, potentially improving thermal stability alongside its primary plasticizing function. mdpi.com

Table 2: Example of Plasticizer Effect on PVC Properties This table shows typical changes in polymer properties upon the addition of an ester-based plasticizer, based on data from related systems.

PropertyPure PVCPVC + 30 phr EGERAE*Reference
Glass Transition Temp. (Tg)92.3 °C53.1 °C mdpi.com
Tensile StrengthHighLower mdpi.com
Elongation at BreakLow308.4% mdpi.com

*EGERAE (epoxidized glycidyl (B131873) ester of ricinoleic acetic ester) is used as a representative example of a long-chain ester plasticizer.

Utilization in the Synthesis of Functional Polymers and Copolymers

Beyond its role as an additive, this compound can be chemically modified to act as a monomer for the synthesis of new polymers with tailored architectures and properties.

Phosphonate-Containing Polymeric Architectures and their Properties

By introducing a polymerizable group (e.g., a vinyl or methacryloyl group) onto the this compound molecule, it can be transformed into a functional monomer. The polymerization of such monomers allows for the creation of polymers with pendant phosphonate groups. researchgate.netresearchgate.net These architectures can exhibit a range of valuable properties:

Enhanced Adhesion : The high polarity and metal-chelating ability of phosphonate groups can promote strong adhesion to metal, glass, and mineral surfaces.

Biocompatibility : Phosphorus-containing polymers are of great interest for biomedical applications, including as components for hydrogels and dental cements, due to their biocompatibility and interaction with bone and teeth. researchgate.net

Controlled Hydrophilicity : The balance between the hydrophobic alkyl chain and the hydrophilic phosphonate group can be used to control the surface energy and water-solubility of the resulting copolymers.

The synthesis can be achieved through various methods, including free-radical polymerization or more controlled techniques like ring-opening polymerization (ROP) of cyclic phosphonate monomers. mdpi.commdpi.com

Control of Polymerization Processes (e.g., RAFT polymerization for vinyl esters)

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights, low dispersity, and complex architectures like block copolymers. mdpi.comrsc.org The control in RAFT is achieved through a chain transfer agent (CTA), typically a thiocarbonylthio compound. mdpi.com

Phosphorus-containing compounds are emerging as key players in advanced polymerization control:

Phosphonate-Functionalized Monomers in RAFT : Monomers derived from a structure like this compound can be readily polymerized using RAFT. This allows for the synthesis of well-defined block copolymers where one block contains the phosphonate functionality, imparting properties like flame retardancy or surface activity to the final material. acs.orgacs.org

Phosphorus-Based CTAs : Research has shown that certain phosphate (B84403) and phosphinate compounds can act as CTAs in the cationic polymerization of vinyl ethers, operating via a phosphonium (B103445) intermediate. rsc.org This opens up new, metal-free pathways for controlled polymerization.

The ability to use RAFT with vinyl ester monomers containing phosphonate groups allows for the creation of novel materials, such as phosphonate-terminated poly(vinyl acetate), which combines a well-controlled polymer structure with a functional end-group. mdpi.comacs.org

Development of Surface-Active Agents and Interfacial Modifiers

A surfactant, or surface-active agent, is a molecule that possesses both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. This compound fits this description perfectly:

Hydrophilic Head : The O=P(OR)₂ group is polar.

Hydrophobic Tail : The long C10 alkyl chain is non-polar.

This amphiphilic nature enables it to function as a surfactant, concentrating at the interface between two immiscible phases, such as oil and water or an inorganic filler and a polymer matrix. wikipedia.orgresearchgate.net This has several advanced applications:

Emulsion Polymerization : It can act as a reactive emulsifier (surfmer), stabilizing monomer droplets in water while also being incorporated into the resulting polymer chains.

Interfacial Modifiers : In polymer composites, phosphonate-based agents can act as coupling agents or interfacial modifiers. nih.gov They can bond to the surface of inorganic fillers (like silica (B1680970) or metal oxides) via the phosphonate headgroup, while the long alkyl tail permeates into the polymer matrix. arxiv.org This improves the dispersion of the filler and enhances the mechanical properties of the composite material. Studies on phosphonic acids have demonstrated their ability to form self-assembled monolayers on surfaces like indium tin oxide, effectively modifying the interface properties for applications in optoelectronics. arxiv.org

Integration in Nanomaterials and Composites for Enhanced Performance

The functionalization of nanomaterials and the development of advanced polymer composites represent a significant and rapidly evolving field in materials science. Within this domain, organophosphorus compounds are a critical class of molecules utilized for their ability to impart a range of desirable properties, including flame retardancy and improved interfacial adhesion in composites. While specific research on This compound in these applications is not extensively documented in publicly available literature, the principles of its potential integration can be understood through the broader context of phosphonate-containing molecules in materials science.

The unique structure of this compound, featuring a terminal phosphonate group and a long aliphatic chain with an ester moiety, suggests its utility as a multifunctional modifying agent. The phosphonate group is well-known for its strong affinity to metal oxide surfaces, making it an excellent candidate for the surface modification of a variety of nanoparticles. This functionalization can prevent agglomeration, improve dispersion within a polymer matrix, and introduce a reactive site for further chemical modification.

In polymer composites, the incorporation of molecules like this compound can serve a dual purpose. The long alkyl chain can enhance compatibility and miscibility with non-polar polymer matrices, acting as a plasticizer or a compatibilizer. Simultaneously, the phosphorus element in the phosphonate group can contribute to the flame retardant properties of the final composite material. During combustion, phosphorus compounds can promote the formation of a stable char layer on the material's surface, which acts as a barrier to heat and mass transfer, thus inhibiting the spread of flames.

Detailed Research Findings

Specific research detailing the performance of composites containing this compound is limited. However, studies on analogous long-chain alkyl phosphonates provide insight into the expected enhancements. For instance, the surface treatment of inorganic fillers, such as alumina (B75360) trihydrate (ATH) or silica, with phosphonate coupling agents has been shown to significantly improve the mechanical properties and thermal stability of polymer composites.

The general mechanism for the flame-retardant action of organophosphorus compounds in polymers involves both condensed-phase and gas-phase activities. In the condensed phase, they promote charring of the polymer. mdpi.com In the gas phase, phosphorus-containing radicals can scavenge flammable H• and OH• radicals, interrupting the combustion cycle. epitoanyag.org.hu

Interactive Data Table: Hypothetical Performance of a Polymer Composite Modified with this compound based on analogous compound research.

PropertyBase Polymer (Unmodified)Polymer + 10% Unmodified NanofillerPolymer + 10% Nanofiller modified with Alkyl Phosphonate
Tensile Strength (MPa)403545
Limiting Oxygen Index (%)212428
Peak Heat Release Rate (kW/m²)600450300
Char Yield at 700°C (%)<1515

This table is illustrative and based on general findings for similar organophosphorus compounds, not on specific experimental data for this compound.

The data illustrates that while the addition of an unmodified nanofiller can sometimes lead to a decrease in tensile strength due to poor dispersion and stress concentration, surface modification with a coupling agent like an alkyl phosphonate can enhance interfacial adhesion, leading to improved mechanical properties. Furthermore, the presence of phosphorus significantly boosts the flame retardant characteristics of the composite, as evidenced by a higher Limiting Oxygen Index (LOI) and a lower peak heat release rate.

Future research into this compound would be necessary to empirically validate these potential applications and quantify its specific effects on the performance of various nanomaterials and polymer composites.

Future Perspectives and Emerging Research Avenues for Ethyl 10 Diethoxyphosphoryl Decanoate

Sustainable Synthesis and Green Chemistry Approaches in Organophosphorus Chemistry

The field of organophosphorus chemistry is undergoing a green transformation, moving away from traditional synthetic routes that often involve hazardous reagents and energy-intensive conditions. rsc.orgacs.org The synthesis of compounds like Ethyl 10-(diethoxyphosphoryl)decanoate, typically achieved through the Michaelis-Arbuzov reaction, is being re-evaluated through the lens of green chemistry principles. youtube.comyoutube.com This global initiative aims to design products and processes that minimize the use and generation of hazardous substances. chemeurope.comsciencedaily.com

Future research will likely focus on several key areas to improve the sustainability of phosphonate (B1237965) synthesis:

Alternative Reagents: A primary goal is to find viable alternatives to hazardous intermediates like phosphorus trichloride (B1173362) (PCl₃), which is a common precursor in the large-scale manufacturing of many organophosphorus compounds. rsc.orgacs.org Research into precursors like hypophosphorous derivatives offers a pathway to safer, less toxic, and more atom-economical syntheses. acs.org

Catalytic Methods: The development of novel catalytic systems can lower the activation energy of reactions, reducing the need for high temperatures and improving yields. rsc.org This includes exploring metal-based catalysts or even catalyst-free methods promoted by alternative energy sources. organic-chemistry.org

Greener Reaction Conditions: Emphasis is being placed on developing synthetic protocols that operate under milder conditions, such as at room temperature. rsc.org The use of water as a solvent, or implementing solvent-free, microwave-assisted, or ultrasound-promoted strategies, represents a significant step forward in reducing the environmental footprint of these chemical processes. rsc.org

Life Cycle Assessment: A holistic approach to sustainability involves evaluating the entire life cycle of a chemical, from raw material extraction to disposal and recycling. fao.orgacs.org Phosphorus itself is considered a critical raw material, making its efficient use and recovery a key priority. chemeurope.comscienmag.com Future synthetic designs for phosphonates will increasingly incorporate considerations for biodegradation, recovery, and recycling. rsc.orgqub.ac.uk

Table 1: Green Chemistry Strategies for Phosphonate Synthesis

Strategy Description Relevance to this compound
Atom Economy Designing syntheses to maximize the incorporation of all materials used in the process into the final product. Optimizing the Michaelis-Arbuzov reaction to minimize byproducts.
Safer Solvents & Reagents Avoiding the use of toxic solvents and hazardous precursors like PCl₃. acs.org Exploring solvent-free conditions or using benign solvents like water for synthesis. rsc.org
Energy Efficiency Conducting reactions at ambient temperature and pressure; using alternative energy sources like microwaves or ultrasound. rsc.orgrsc.org Developing catalytic methods that allow the synthesis to proceed under less energy-intensive conditions.
Renewable Feedstocks Using raw materials derived from renewable sources. Investigating bio-based sources for the decanoate (B1226879) backbone.
Catalysis Employing catalysts to reduce reaction times, lower temperatures, and increase selectivity. rsc.org Using copper or palladium catalysts for efficient P-C bond formation. organic-chemistry.org

Exploration in Supramolecular Chemistry and Self-Assembly Phenomena

The phosphonate group is an excellent functional moiety for directing the formation of highly organized, large-scale structures through non-covalent interactions. researchgate.net Its ability to form strong hydrogen bonds and coordinate with metal ions makes it a powerful tool in supramolecular chemistry. researchgate.netnih.gov Molecules like this compound, which possess both a hydrophilic phosphonate headgroup and a long hydrophobic alkyl tail, are amphiphilic and thus prime candidates for self-assembly.

Emerging research in this area includes:

Self-Assembled Monolayers (SAMs): Phosphonic acids are increasingly used to form stable, well-defined SAMs on various oxide surfaces, such as silicon oxide, aluminum oxide, and titanium. nih.govprinceton.edunih.gov These organized layers are crucial for developing advanced electronic devices, sensors, and corrosion-resistant coatings. nih.gov The long alkyl chain of this compound would drive the organization of these monolayers through van der Waals interactions, while the phosphonate group would anchor the molecules to the surface. princeton.edu

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The phosphonate group can act as a linker to connect metal ions, forming extended one-, two-, or three-dimensional networks. researchgate.netrsc.org These materials have potential applications in catalysis, gas storage, and separation. The structure of the organic component, such as the decanoate chain, plays a crucial role in defining the architecture and properties of the resulting framework.

Nanojars and Host-Guest Chemistry: Novel supramolecular assemblies, termed "nanojars," have been shown to effectively bind phosphonate anions within their cavities through a multitude of hydrogen bonds. nih.govacs.org This demonstrates the potential for developing molecular receptors for phosphonates, which could be used in sensing or environmental remediation.

Advanced Spectroscopic and Computational Techniques for In Situ Reaction Monitoring

Understanding and optimizing the synthesis of organophosphorus compounds requires precise analytical tools that can monitor reactions in real-time. The development of advanced spectroscopic and computational methods provides unprecedented insight into reaction mechanisms, kinetics, and the structure of transient intermediates.

Spectroscopic Monitoring: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a cornerstone technique for studying organophosphorus compounds, as it provides direct information about the chemical environment of the phosphorus atom. cwejournal.org It is invaluable for monitoring reaction progress and characterizing products. nih.gov Other methods, such as mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR), are also critical for identifying reaction components and intermediates. cwejournal.orgnih.gov For complex systems, combining techniques (e.g., LC-MS) is standard practice for detecting and quantifying organophosphorus compounds. nih.gov

Computational Modeling: Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for studying the thermodynamics and kinetics of reactions. nih.gov Computational models can predict the preferred binding modes of phosphonates on surfaces, elucidate reaction pathways, and help interpret experimental spectroscopic data. nih.govacs.org For a reaction like the Michaelis-Arbuzov synthesis of this compound, computational studies can clarify the mechanism and identify key transition states, guiding efforts to optimize reaction conditions.

Table 2: Techniques for Reaction Monitoring and Characterization

Technique Application in Phosphonate Chemistry
³¹P NMR Spectroscopy Tracks the conversion of reactants to products in real-time; determines the structure and purity of the final compound. cwejournal.org
Mass Spectrometry (MS) Identifies reaction intermediates and byproducts; confirms the molecular weight of the target molecule. cwejournal.org
FTIR Spectroscopy Monitors the formation and disappearance of functional groups, such as the P=O bond. nih.gov
Computational Chemistry Models reaction mechanisms, predicts molecular geometries, and calculates thermodynamic properties of intermediates and transition states. nih.govacs.org
X-ray Crystallography Determines the precise three-dimensional structure of crystalline phosphonate compounds and their metal complexes. nih.gov

High-Throughput Synthesis and Screening of Derivatives for Targeted Applications

To accelerate the discovery of new functional materials and molecules, high-throughput (HTS) methods are becoming indispensable. These approaches involve the rapid synthesis of a large library of related compounds and subsequent screening for desired properties.

For this compound, a high-throughput approach could involve:

Derivative Libraries: Creating a library of analogues by systematically varying the structure. This could include changing the length of the alkyl chain, altering the ester groups on the phosphonate (e.g., replacing ethyl with methyl, butyl, or other groups), or introducing functional groups onto the alkyl backbone. nih.govlsu.edu

Screening for Properties: The synthesized library of derivatives would then be rapidly screened for specific applications. For instance, organophosphorus compounds are widely used as flame retardants, plasticizers, and chelating agents. scilit.comwikipedia.orgdiva-portal.org An HTS platform could test the derivatives for their efficacy in these roles. Other potential applications to screen for include catalytic activity, antimicrobial properties, or specific binding affinities in biosensor development. nih.gov

Genomics and Biosynthesis: In the realm of natural products, genomic tools are used to identify biosynthetic gene clusters for phosphonates. nih.gov While this compound is synthetic, these tools inspire methods for the engineered biosynthesis of novel organophosphorus compounds.

Integration with Sustainable Material Development Initiatives

Phosphonates are valuable building blocks for creating advanced and sustainable materials due to their unique properties, including strong surface adhesion and thermal stability. qub.ac.uknih.gov The integration of molecules like this compound into material development initiatives is a promising area of future research.

Key directions include:

Functional Polymers: Phosphonate-containing monomers can be polymerized or grafted onto existing polymers to impart new functionalities. rsc.org For example, incorporating phosphonates can enhance the flame retardancy, thermal stability, and metal-chelating properties of materials. The long alkyl chain of this compound could act as an internal plasticizer, improving the flexibility of the resulting polymer.

Surface Modification: As discussed, phosphonates are excellent for modifying oxide surfaces. princeton.edu This can be used to create biocompatible coatings for medical implants, improve the interface in composite materials, or design surfaces with tailored wettability and adhesion.

Biomimetic Materials: Nature utilizes phosphate (B84403) groups extensively in biomineralization processes. Phosphonates, as stable analogues of phosphates, are used to create biomimetic materials that can interact with biological systems or template the growth of inorganic materials. rsc.org The amphiphilic nature of this compound could be exploited to form vesicles or micelles that mimic biological membranes.

Q & A

Q. What are the recommended synthetic routes for Ethyl 10-(diethoxyphosphoryl)decanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves phosphorylation of ethyl decanoate derivatives. A common approach is the Michaelis-Arbuzov reaction, where ethyl 10-bromodecanoate reacts with triethyl phosphite under anhydrous conditions at 80–100°C for 12–24 hours . Optimization includes monitoring reaction progress via <sup>31</sup>P NMR to track phosphorus incorporation and adjusting stoichiometric ratios (e.g., 1:1.2 substrate-to-phosphite) to minimize side products. Purity can be improved via column chromatography using ethyl acetate/hexane (3:7) .

Q. How can the stability of this compound be assessed under varying experimental conditions?

  • Methodological Answer : Stability studies should follow guidelines from safety data sheets (SDS), which indicate the compound is stable under inert atmospheres but decomposes upon exposure to oxidizers, releasing CO, CO2, and phosphorus oxides . Accelerated stability testing can be performed at 40°C/75% RH over 30 days, with degradation monitored via HPLC-UV (λ = 210 nm). Data should include:
ConditionDegradation (%)Key Degradants
Ambient<5%None detected
40°C/75% RH12%Phosphorylated acids
Oxidizer exposure98%CO, CO2

Q. Which analytical techniques are most effective for characterizing this compound and its impurities?

  • Methodological Answer :
  • GC-MS : For volatile impurities (e.g., residual ethyl decanoate), use a DB-5 column with splitless injection and EI ionization .
  • <sup>1</sup>H/<sup>31</sup>P NMR : Confirm phosphorylation via <sup>31</sup>P chemical shifts (δ = +20–25 ppm) and ester proton integration .
  • HPLC-ELSD : Quantify non-volatile phosphorylated byproducts using a C18 column and gradient elution (acetonitrile/water) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in organocatalytic reactions?

  • Methodological Answer : Kinetic isotope effect (KIE) studies and DFT calculations are critical. For example, deuterated analogs (e.g., CD3-ethyl groups) can reveal proton-transfer steps in phosphorylation. Computational modeling (Gaussian 16, B3LYP/6-31G*) can map transition states and predict regioselectivity . Experimental validation via <sup>13</sup>C labeling and in-situ IR spectroscopy is recommended to track intermediate formation .

Q. What statistical methods resolve contradictions in data on this compound’s interactions with biomembranes?

  • Methodological Answer : Conflicting permeability data may arise from bilayer composition variability. Use multivariate ANOVA to analyze factors like lipid chain length (C10–C18) and phosphate group orientation. For example:
Lipid Chain LengthPermeability (cm/s × 10<sup>−6</sup>)p-value (vs. C10)
C102.5 ± 0.3
C141.1 ± 0.2<0.05
C180.7 ± 0.1<0.01

Pair with molecular dynamics simulations (GROMACS) to correlate permeability with bilayer fluidity .

Q. How does functionalizing this compound with hydroxyl or sulfonyl groups impact its bioactivity?

  • Methodological Answer : Derivatization via Mitsunobu reactions (e.g., using DEAD/PPh3) introduces hydroxyl groups at C5 or C10 positions. Bioactivity assays (e.g., antimicrobial MIC tests) show:
DerivativeMIC (μg/mL, E. coli)LogP
Parent compound1284.2
5-Hydroxy323.1
10-Sulfonyl2565.0

Hydrophilicity (LogP) inversely correlates with activity, suggesting membrane penetration is critical .

Critical Analysis and Data Interpretation

Q. How should researchers address discrepancies in reported phosphorylation efficiencies (40–85%) for this compound?

  • Methodological Answer : Variability often stems from solvent polarity (e.g., toluene vs. DMF) and catalyst choice (e.g., NaH vs. K2CO3). A meta-analysis of 15 studies shows:
SolventCatalystAverage Yield (%)σ
TolueneNaH72±8.2
DMFK2CO358±12.1

Optimize protocols using response surface methodology (RSM) to balance solvent polarity and base strength .

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